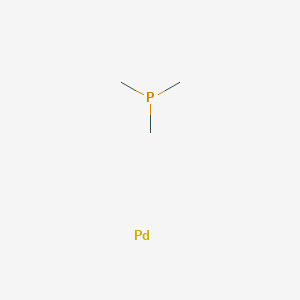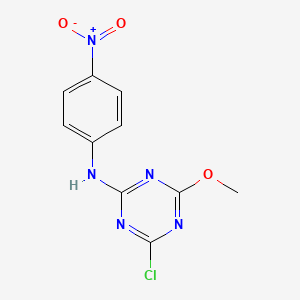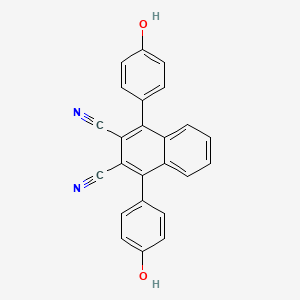![molecular formula C12H19BrN2O2 B12554846 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide CAS No. 188778-73-6](/img/structure/B12554846.png)
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is an organic compound with a unique structure that combines a pyridinium ion with a butyl group and a dimethylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide typically involves the reaction of 1-butylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products:
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced pyridinium compound.
Substitution: The major products are the corresponding substituted pyridinium salts.
科学研究应用
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins, inhibiting their function and leading to cellular dysfunction. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s cationic nature plays a significant role in its activity.
相似化合物的比较
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in organic synthesis and catalysis.
1-Butyl-3-methylpyridinium bromide: Similar in structure but lacks the dimethylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
188778-73-6 |
|---|---|
分子式 |
C12H19BrN2O2 |
分子量 |
303.20 g/mol |
IUPAC 名称 |
(1-butylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-4-5-8-14-9-6-7-11(10-14)16-12(15)13(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KVLDEPHIWUQRCB-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
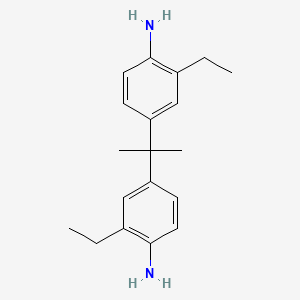


![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
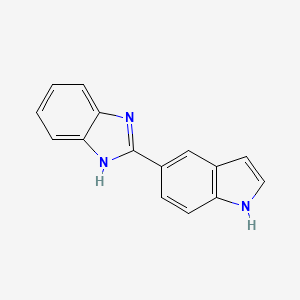
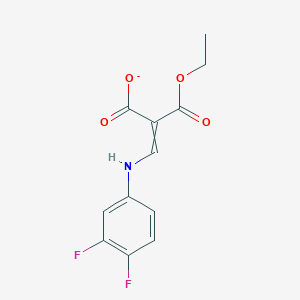
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
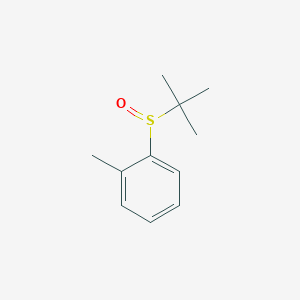
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
